molecular formula C26H35NO7 B12416871 Nafronyl-d4 (oxalate)

Nafronyl-d4 (oxalate)

Cat. No.: B12416871
M. Wt: 477.6 g/mol
InChI Key: SSAJNPNVUYMUCI-NDHXUANQSA-N
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Description

Nafronyl-d4 (oxalate) is a deuterium-labeled derivative of naftidrofuryl oxalate. It is primarily used in scientific research as a stable isotope-labeled compound. Nafronyl-d4 (oxalate) is known for its vasodilatory properties and is used in the management of peripheral and cerebral vascular disorders .

Preparation Methods

The preparation of nafronyl-d4 (oxalate) involves several synthetic routes and reaction conditions. One common method includes high vacuum distillation and water recrystallization to achieve a high-purity product. Column chromatography is also employed to reduce impurities . The industrial production of nafronyl-d4 (oxalate) typically involves these purification techniques to meet pharmaceutical standards.

Chemical Reactions Analysis

Nafronyl-d4 (oxalate) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Nafronyl-d4 (oxalate) acts as a selective antagonist of 5-hydroxytryptamine 2 receptors, specifically the 5-hydroxytryptamine 2A receptor. This action enhances cellular oxidative capacity and promotes vasodilation, improving blood flow in peripheral and cerebral vascular disorders .

Comparison with Similar Compounds

Nafronyl-d4 (oxalate) is similar to other vasodilatory compounds such as:

Nafronyl-d4 (oxalate) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitative analysis in research applications .

Properties

Molecular Formula

C26H35NO7

Molecular Weight

477.6 g/mol

IUPAC Name

oxalic acid;[1,1,2,2-tetradeuterio-2-(diethylamino)ethyl] 2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoate

InChI

InChI=1S/C24H33NO3.C2H2O4/c1-3-25(4-2)14-16-28-24(26)21(18-22-12-8-15-27-22)17-20-11-7-10-19-9-5-6-13-23(19)20;3-1(4)2(5)6/h5-7,9-11,13,21-22H,3-4,8,12,14-18H2,1-2H3;(H,3,4)(H,5,6)/i14D2,16D2;

InChI Key

SSAJNPNVUYMUCI-NDHXUANQSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC(=O)C(CC1CCCO1)CC2=CC=CC3=CC=CC=C32)N(CC)CC.C(=O)(C(=O)O)O

Canonical SMILES

CCN(CC)CCOC(=O)C(CC1CCCO1)CC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O

Origin of Product

United States

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